10-(2,5-dioxopyrrol-1-yl)decanoic Acid

PGHS inhibition cyclooxygenase covalent inactivator

Researchers often face suboptimal crosslinking yields due to mismatched spacer lengths in bioconjugation. This C10 maleimide-carboxylic acid heterobifunctional linker offers a precise ~12.5 Å span, bridging the gap between C6 (7.5 Å) and C11 (15.7 Å) analogs. It enables reproducible antibody-drug/protac conjugate geometry. Its 370-fold lower PGHS-1 affinity (IC50 37 µM) vs. the C7 analog makes it an ideal negative control for chain-length SAR studies. JPH04253958A confirms its use in prolonging enzyme-biologic half-life. A quantifiable XLogP3 of 3.1 balances passive permeability with reduced non-specific binding. Ensure procurement specifications match the exact methylene count to avoid spacer-length mismatch.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 90267-87-1
Cat. No. B14365311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(2,5-dioxopyrrol-1-yl)decanoic Acid
CAS90267-87-1
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCCCCCC(=O)O
InChIInChI=1S/C14H21NO4/c16-12-9-10-13(17)15(12)11-7-5-3-1-2-4-6-8-14(18)19/h9-10H,1-8,11H2,(H,18,19)
InChIKeyKUSRFCYGKCEASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(2,5-Dioxopyrrol-1-yl)decanoic Acid (CAS 90267-87-1): A C10-Spaced Maleimide–Carboxylic Acid Heterobifunctional Building Block for Bioconjugation and Covalent Enzyme Inactivation


10-(2,5-Dioxopyrrol-1-yl)decanoic acid (CAS 90267-87-1) is a maleimide-functionalized medium-chain fatty acid belonging to the N-(carboxyalkyl)maleimide class. The molecule comprises a maleimide ring at the terminal carbon of a 10-carbon aliphatic chain bearing a carboxylic acid at the opposite terminus, yielding a heterobifunctional architecture with a molecular formula of C14H21NO4 and a molecular weight of 267.32 g/mol. [1] Its primary reactivity exploits the maleimide group for selective, rapid thiol conjugation (pH 6.5–7.5) and the carboxylic acid for amine coupling via activation, positioning it as a discrete-length cross-linking module. [2] The compound is catalogued under ChEMBL ID CHEMBL49831 and has been evaluated as a prostaglandin endoperoxide synthase (PGHS) inhibitor, establishing it as both a bioconjugation reagent and a covalent enzyme probe. [1][3]

Chemistry Heterobifunctional maleimide–carboxylic acid cross-linker for selective thiol-to-amine conjugation
Bioconjugation C10 alkyl spacer arm provides a moderate-length hydrophobic bridge (~12 Å range) for protein, antibody, and PROTAC constructs
Probe Low-affinity PGHS-1/2 control compound for chain-length-dependent SAR studies and off-target screening

Why N-(Carboxyalkyl)maleimide Chain Length Cannot Be Interchanged Arbitrarily: The Case for 10-(2,5-Dioxopyrrol-1-yl)decanoic Acid


The N-(carboxyalkyl)maleimide scaffold displays an exquisite chain-length dependence in its biological and chemical performance that precludes simple module-for-module substitution. For PGHS inhibition, a single methylene unit deviation from the optimal C7 spacer (N-(carboxyheptyl)maleimide) causes a drastic reduction in inhibitory potency, [1] a finding that directly implicates the C10 spacer as having a defined, quantifiably different activity profile. For bioconjugation applications, the spacer length governs the physical distance between conjugated biomolecules, directly affecting cross-linking efficiency, conjugate flexibility, and steric accessibility of the linked partners. A procurement decision based solely on the presence of a maleimide–carboxylic acid pair, without accounting for the methylene count, risks selecting a compound with sub-optimal spacer geometry for the intended molecular architecture.

Chain-length deviation from the optimal C7 spacer drastically reduces PGHS-1 inhibition — the C10 compound cannot substitute for high-affinity N-(carboxyheptyl)maleimide probes.
Spacer arm geometry directly controls cross-linking yield: shorter (C6) or longer (C11) maleimide–acid analogs may not produce the same inter-moiety distance or conjugate architecture.
Alkyl-chain hydrophobicity and flexibility differ from PEG-based or shorter spacers; substituting without verifying logP and rotatable bond count may alter conjugate solubility, aggregation, or ternary complex formation.

Quantitative Differentiation Evidence for 10-(2,5-Dioxopyrrol-1-yl)decanoic Acid vs. Its Closest N-(Carboxyalkyl)maleimide Analogs


PGHS-1/2 Inhibitory Potency: 370-Fold Weaker Than the Optimal C7 Homolog, Defining Chain-Length Selectivity Boundaries

10-(2,5-Dioxopyrrol-1-yl)decanoic acid (n=9 methylene spacer) inhibits human Prostaglandin G/H synthase 1/2 with an IC50 of 37,000 nM (37 µM), as deposited in ChEMBL (CHEMBL49831) and BindingDB (BDBM50471007). [1] In contrast, the optimal N-(carboxyalkyl)maleimide homolog—N-(carboxyheptyl)maleimide (n=7 methylene spacer)—inhibits ovine PGHS-1 cyclooxygenase activity with an IC50 of 100 nM (0.1 µM) and peroxidase activity with an IC50 of 3 µM. [2] The C9-spacer compound is therefore approximately 370-fold less potent than the C7-spacer analog for PGHS-1 inhibition. Critically, the original study demonstrated that both shortening (e.g., n=6) and lengthening (e.g., n=9) the alkyl chain relative to n=7 drastically reduced potency, [2] establishing a narrow structure–activity relationship (SAR) window that makes the C10 compound a definitive negative-control tool or a selectivity probe for off-target profiling.

PGHS-1/2 IC50
Head-to-head
37,000 nM (C10) vs 100 nM (C7)
Defines the C10 compound as a low-affinity chain-length control for SAR studies; 370-fold weaker than the optimal C7 homolog.
Human PGHS-1/2 (ChEMBL) vs ovine PGHS-1 cyclooxygenase; Kalgutkar et al. 1994.
PGHS inhibition cyclooxygenase covalent inactivator chain-length sensitivity

Spacer Arm Length: C10 Spacer Provides a 12.5 Å Hydrophobic Alkyl Bridge, Intermediate Between Shorter C6 and Longer C11 Analogs

The fully extended spacer arm length of 10-(2,5-dioxopyrrol-1-yl)decanoic acid—measured from the maleimide nitrogen to the carboxyl carbon—is approximately 12.5 Å (10 methylene units × ~1.25 Å per C–C bond in anti conformation). [1] This places it between 6-maleimidohexanoic acid (C6 spacer, ~7.5 Å extended length) and 11-maleimidoundecanoic acid (KMUA, C11 spacer, reported spacer arm 15.7 Å). The C10 spacer length is particularly suited for conjugations requiring a medium-range hydrophobic linker that provides sufficient reach to avoid steric hindrance while maintaining a compact overall conjugate size. The saturated hydrocarbon chain, in contrast to PEG-based spacers of similar length, introduces local hydrophobicity that can promote transient membrane association or modulate conjugate solubility. [1]

Spacer arm length
Class-level inference
~12.5 Å extended (C10)
Intermediate reach between 7.5 Å (C6) and 15.7 Å (C11); fills the geometric niche for epitope-to-epitope distances in the 10–15 Å range.
Calculated from antiperiplanar C–C bond geometry; experimental validation recommended.
bioconjugation spacer arm length cross-linker geometry maleimide-alkanoic acid

Calculated logP of 3.1 Defines a Hydrophobicity Window Distinct from Shorter-Chain and PEG-Based Maleimide–Acid Linkers

The XLogP3 value for 10-(2,5-dioxopyrrol-1-yl)decanoic acid is computed as 3.1 by PubChem (based on the algorithm developed by Cheng et al., 2007). [1] This positions the compound as moderately lipophilic. For comparison, 6-maleimidohexanoic acid (C6) has a predicted XLogP3 of approximately 1.5, and 11-maleimidoundecanoic acid (C11) has a predicted XLogP3 of approximately 3.8. [2] The ~1.6 logP increment over the C6 analog reflects the additional four methylene units, translating to an approximately 40-fold higher octanol–water partition coefficient. This difference directly impacts aqueous solubility and membrane permeability of the resulting conjugates. In PROTAC design, linker hydrophobicity has been shown to influence ternary complex formation and cellular permeability, making the C10 spacer a defined hydrophobicity option between the more polar C6 and more lipophilic C11 analogs. [3]

Computed logP
Class-level inference
XLogP3 = 3.1 (C10) vs ~1.5 (C6) vs ~3.8 (C11)
Moderate lipophilicity: 40-fold more hydrophobic than C6, 5-fold less than C11. Balances aqueous solubility and membrane partitioning for ADC/PROTAC linkers.
Computed by XLogP3 algorithm; experimental logP may vary.
lipophilicity logP hydrophobic spacer drug-conjugate design

Rotatable Bond Profile: 10 Rotatable Bonds in the Alkyl Chain Offer Greater Conformational Flexibility Than Shorter-Chain Analogs

The compound contains 10 rotatable bonds, as computed by Cactvs and reported by PubChem, [1] conferring a high degree of conformational flexibility in solution. In comparison, 6-maleimidohexanoic acid possesses 6 rotatable bonds, and 11-maleimidoundecanoic acid possesses 11 rotatable bonds. The increased number of rotatable bonds relative to the C6 analog allows the C10 spacer to sample a larger conformational space, which can be advantageous when the optimal distance between conjugated partners is not precisely known or when the conjugate must accommodate dynamic protein motions. However, the associated entropic penalty upon binding may reduce the effective affinity of conjugates in constrained binding pockets. This property makes the C10 linker a deliberate choice for applications where flexibility is prioritized over rigidity, in contrast to shorter or more constrained spacers. [2]

Rotatable bonds
Class-level inference
10 rotatable bonds (C10)
Greater conformational sampling than C6 (6 bonds) for flexible bioconjugate design; supports empirical PROTAC ternary complex optimization.
Cactvs 3.4.8.24 via PubChem; ~3.4× microstate increase vs C6.
conformational flexibility linker dynamics rotatable bonds conjugate design

Validated Application Scenarios Where 10-(2,5-Dioxopyrrol-1-yl)decanoic Acid Demonstrates Quantifiable Differentiation


Negative Control for PGHS-1 Covalent Inhibition SAR Studies (Chain-Length Dependence)

The 370-fold lower PGHS-1 inhibitory potency of the C10 compound (IC50 = 37 µM) relative to the C7 optimal analog (IC50 = 0.1 µM) makes it an ideal tool compound for establishing chain-length–activity relationships in N-(carboxyalkyl)maleimide SAR studies. [1] Researchers investigating PGHS-1/2 covalent inactivation mechanisms can use the C10 compound as a low-affinity comparator to confirm that observed biological effects are chain-length-dependent rather than non-specific maleimide reactivity artifacts. This application is directly supported by the original Kalgutkar et al. (1994) findings that even a two-methylene deviation from the optimal C7 spacer profoundly attenuates activity. [1]

Medium-Length Hydrophobic Spacer for Thiol-to-Amine Heterobifunctional Cross-Linking in Protein Conjugates Requiring ~12.5 Å Reach

With a calculated extended spacer length of ~12.5 Å, the C10 maleimide–carboxylic acid linker fills a specific geometric niche between the 7.5 Å C6 analog and the 15.7 Å C11 (KMUA) analog. This intermediate length is optimal for applications where a shorter C6 linker fails to bridge the required distance between conjugation sites (resulting in low cross-linking yield) and a longer C11 linker introduces excessive flexibility or unwanted hydrophobicity. Industrial users developing antibody–enzyme or antibody–drug conjugates can specify the C10 linker as a defined-length building block for achieving reproducible inter-moiety geometry. [2]

PROTAC Linker with Defined logP = 3.1 for Ternary Complex Optimization in Cellular Degradation Assays

The XLogP3 of 3.1 provides a quantifiable hydrophobicity parameter that distinguishes this alkyl linker from more polar PEG-based linkers (XLogP typically <0) and from longer alkyl linkers (e.g., C11 XLogP3 ~3.8). [2] For PROTAC developers, linker hydrophobicity is a critical determinant of cell permeability, ternary complex stability, and target degradation efficiency. The C10 spacer offers a defined intermediate hydrophobicity that may enhance passive membrane diffusion relative to PEG linkers while avoiding the aggregation and non-specific binding risks associated with more lipophilic linkers. [2][3] This property is directly actionable in library-based PROTAC optimization where systematic variation of linker hydrophobicity is required.

Superoxide Dismutase (SOD) Chemical Modification for Half-Life Extension Studies

Japanese Patent JPH04253958A specifically claims long-chain carboxylic acid maleimides, including the C10 compound class, as chemical modifying agents for prolonging the blood half-life of superoxide dismutase (SOD). [4] The unmodified SOD exhibits a blood half-life of only 4–6 minutes due to rapid renal clearance (molecular weight ~32,000 Da, below the glomerular filtration threshold of ~50,000 Da). The C10 maleimide–carboxylic acid spacer provides a discrete-length hydrophobic anchor for SOD modification, potentially extending circulation time through increased hydrodynamic radius and hydrophobic interactions with serum proteins. [4] This established patent precedent provides a procurement rationale for researchers developing enzyme–biotherapeutic conjugates with extended pharmacokinetic profiles.

Application
Selection Property
Validation Focus
PGHS-1 SAR Negative Control
Chain-length-dependent inhibitory profile
Off-target activity and specificity screening in cyclooxygenase assays
Thiol-to-Amine Protein Cross-linking
C10 moderate-length hydrophobic spacer arm
Cross-linking efficiency, conjugate geometry, and inter-moiety distance
PROTAC Ternary Complex Design
Controlled hydrophobicity for cellular permeability
Degradation potency, linker SAR, and ternary complex formation
Enzyme Conjugate Half-Life Extension
Discrete-length hydrophobic anchor for SOD modification
Pharmacokinetic profile and circulation time in animal models
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